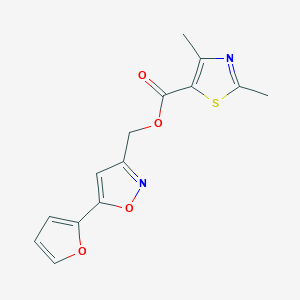
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2,4-dimethylthiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
While specific synthesis methods for this compound are not available, isoxazole derivatives are generally synthesized from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the isoxazole, furan, and thiazole rings. The literature suggests that the substitution of various groups on the isoxazole ring imparts different activity .Aplicaciones Científicas De Investigación
Transition-Metal-Free Decarboxylative Fluorination
A significant application area is the decarboxylative fluorination of heteroaromatic carboxylic acids, including furan- and isoxazole-derived compounds. This process, which does not require transition metals, enables the synthesis of fluorinated heteroaromatic compounds. Such fluorination reactions are crucial for creating building blocks used in pharmaceuticals and agrochemicals due to the importance of fluorine in modulating biological activity and chemical stability (Xi Yuan, Jian-Fei Yao, Zhen-Yu Tang, 2017).
Photoelectron Angular Distribution
The study of photoelectron angular distributions in compounds, including isoxazoles, provides insights into the electronic structures of these molecules. Understanding these distributions aids in the characterization of electronic transitions and bonding in heteroaromatic compounds, which is essential for designing materials with specific optical and electronic properties (Tsunetoshi Kobayashi, T. Kubota, K. Ezumi, C. Utsunomiya, 1982).
Synthesis of Heterocyclic Compounds
Compounds containing furan and isoxazole rings are precursors in synthesizing various heterocyclic compounds. These heterocycles have applications in medicinal chemistry, where they serve as core structures for developing new drugs with potential biological activities. For example, furan-derived compounds have been synthesized and evaluated for their antileukemic activity, indicating the potential of these heterocycles in cancer therapy (D. Ladurée, J. Lancelot, M. Robba, E. Chenu, G. Mathé, 1989).
Cysteinyl Leukotriene Receptor Antagonists
Another application is the development of cysteinyl leukotriene receptor antagonists from 3-acetoacetylaminobenzo[b]furan derivatives. These compounds, synthesized through modifications at the furan ring, have shown moderate activity, indicating their potential in treating diseases mediated by cysteinyl leukotrienes, such as asthma (Eriko Tsuji, Kumiko Ando, Jun-ichi Kunitomo, Masayuki Yamashita, Shunsaku Ohta, Shigekatsu Kohno, Yoshitaka Ohishi, 2003).
Analytical and Spectral Study
Furan ring-containing organic ligands have been studied for their chelating properties and potential antimicrobial activity. The synthesis and characterization of these compounds, including their metal complexes, contribute to the development of new materials with possible applications in bioactive materials and catalysis (H. Patel, 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c1-8-13(21-9(2)15-8)14(17)19-7-10-6-12(20-16-10)11-4-3-5-18-11/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAVVGHXAHDMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)OCC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

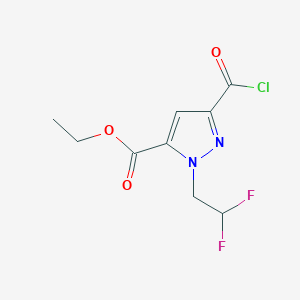

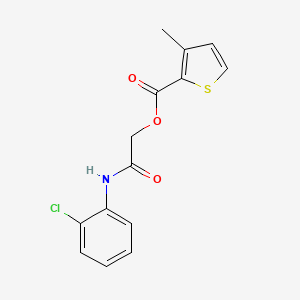
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2692070.png)
![N1-(2-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2692071.png)
![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2692072.png)
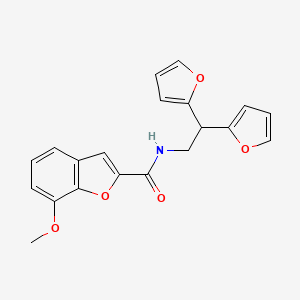
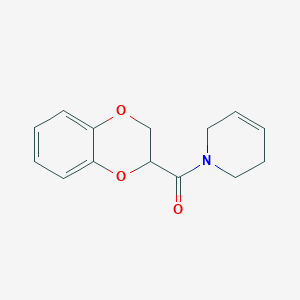
![9-(3,5-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2692077.png)
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2692078.png)
![N-(5-chloro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2692080.png)
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2692083.png)
![2-[1,4]Diazepan-1-yl-1H-benzoimidazole](/img/structure/B2692086.png)
![6-chlorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B2692088.png)